SARS-CoV-2 Mpro Inhibition: Benzosuberone vs. Indanone
In a head-to-head comparison of thiazole-linked scaffolds, the benzosuberone derivative 9d demonstrated 1.4-fold greater potency against SARS-CoV-2 Main Protease (Mpro) compared to its direct indanone analog 14 (IC₅₀: 5.94 µM vs 8.47 µM). Furthermore, 9d exhibited a substantially higher selectivity index (SI = 31.0) than 14 (SI = 7.9), indicating a more favorable therapeutic window [1].
| Evidence Dimension | SARS-CoV-2 Mpro inhibition (IC₅₀) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | Thiazolyl-benzosuberone 9d: IC₅₀ = 5.94 µM, CC₅₀ = 289.63 µM, SI = 31.0 |
| Comparator Or Baseline | Thiazolyl-indanone 14: IC₅₀ = 8.47 µM, CC₅₀ = 229.42 µM, SI = 7.9; Ritonavir (control): IC₅₀ = 2.4 µM |
| Quantified Difference | 1.43-fold greater potency; 3.9-fold higher SI for benzosuberone |
| Conditions | In vitro Mpro enzymatic assay; Vero cell cytotoxicity and antiviral replication assay |
Why This Matters
For SARS-CoV-2 antiviral drug discovery, the benzosuberone scaffold provides a quantifiable advantage in both target potency and cellular safety margin over the indanone analog, guiding lead optimization toward this core.
- [1] Farghaly, T.A.; et al. Novel Benzosuberone/Indanone-Linked Thiazoles as Small-Molecule SARS-CoV-2 Main Protease Inhibitors. Drug Development Research 2025, 86(2), e70081. View Source
